molecular formula C12H14N2O4S B11833317 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid

Cat. No.: B11833317
M. Wt: 282.32 g/mol
InChI Key: MTEXQZAPESTQQQ-UHFFFAOYSA-N
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Description

5-[2-(Methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methylsulfamoyl ethyl group at the 5-position of the indole ring and a carboxylic acid moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

One of the primary applications of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is in the development of antiviral agents, particularly as integrase inhibitors for HIV-1. Integrase plays a crucial role in the viral replication cycle, and compounds that can inhibit this enzyme are essential for effective antiviral therapies.

Case Study:
A study demonstrated that derivatives of indole-2-carboxylic acid, including those with similar structures to this compound, showed promising inhibitory activity against HIV integrase. The most potent derivative exhibited an IC50 value of 3.11 µM, indicating strong potential for further development as an antiviral drug .

Anti-inflammatory Properties

The compound's sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research into related compounds has shown that indole derivatives can modulate inflammatory pathways effectively.

Research Findings:
Indole derivatives have been reported to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This suggests that this compound could be explored for therapeutic use in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Chemical Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core followed by functionalization with the methylsulfamoyl group.

Synthesis Overview:

  • Formation of Indole Core: Starting from appropriate precursors, the indole framework is constructed through cyclization reactions.
  • Functionalization: The introduction of the methylsulfamoyl group occurs via nucleophilic substitution or coupling reactions.
  • Carboxylation: The final step involves the addition of a carboxylic acid group at the desired position on the indole ring.

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with other indole derivatives to highlight its potential advantages:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1H-indole-2-carboxylateIndole core with ethyl esterCommonly studied for various biological activities
5-Methyl-1H-indole-2-carboxylic acidMethyl substitution at the 5-positionKnown for neuroprotective effects
5-Fluoro-1H-indole-2-carboxylic acidFluorine atom at the 5-positionExhibits enhanced potency against certain cancers
N-Methyl-1H-indole-2-carboxylic acidMethylated nitrogen on the indoleAlters pharmacological profiles

The presence of the methylsulfamoyl group may provide distinct biological properties compared to these related compounds, potentially enhancing efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name Substituent (Position) Molecular Weight (g/mol) Biological Activity/Use Physical Properties
Target Compound 5-[2-(Methylsulfamoyl)ethyl] Not explicitly given Inferred from analogs Data not available
5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid 5-O-CF₃ 245.15 Unspecified mp: 204–207°C
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃ Not given R&D use CAS: 16381-48-9
(S)-5-(2-(3-(3-Chloro-2-fluorophenyl)-1H-pyrazole-5-carboxamido)-3-phenylpropanamido)-1H-indole-2-carboxylic acid (7o) 5-(Phenylpyrazole carboxamide) 546.13 (calc.) FXIa inhibition (IC₅₀ not reported) White solid, m.p.: 172–174°C
3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid 3-CH₂CH₂COOH Not given KAT-I inhibitor (IC₅₀: 19.8 μM) Not available
5-(Benzyloxy)-1H-indole-2-carboxylic acid 5-O-Benzyl 267.28 Unspecified SMILES: C1=CC=C(C=C1)COC2=CC=C3C(=C2)C=C(C(=O)O)N3

Key Observations:

  • Substituent Position : Modifications at the 5-position (e.g., methylsulfamoyl ethyl, trifluoromethoxy, benzyloxy) are common in bioactive indole derivatives, suggesting this position is critical for target engagement .
  • Functional Groups :
    • Methylsulfamoyl ethyl : Introduces a sulfonamide group, which may enhance solubility via hydrogen bonding and improve pharmacokinetic profiles compared to hydrophobic substituents like benzyloxy .
    • Phenylpyrazole carboxamide : Found in FXIa inhibitors, this substituent likely contributes to binding affinity through π-π stacking and hydrogen bonding .
    • Carboxyethyl : Present in KAT-I inhibitors, this group may mimic natural substrates, enabling competitive inhibition .

Physicochemical Properties

  • Melting Points : Trifluoromethoxy-substituted indoles (mp: 204–207°C) exhibit higher thermal stability than phenylpyrazole derivatives (mp: 164–174°C) , likely due to stronger intermolecular forces from the CF₃ group.

Biological Activity

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid, a derivative of indole-2-carboxylic acid, has emerged as a significant compound in medicinal chemistry, particularly due to its potential as an integrase inhibitor for HIV-1. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H25N3O4S
  • Molecular Weight : 391.48 g/mol
  • CAS Number : 874583-36-5

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HIV-1 integrase. Integrase is crucial for the viral life cycle, facilitating the integration of viral DNA into the host genome. The compound acts as an integrase strand transfer inhibitor (INSTI), chelating essential magnesium ions in the active site of the enzyme, which is critical for its activity.

Antiviral Activity

A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer activity of HIV-1 integrase. The compound exhibited an IC50 value of 32.37 μM, indicating moderate potency against the integrase enzyme . Further structural optimizations have led to derivatives with significantly improved inhibitory effects, such as compound 20a with an IC50 of 0.13 μM, showcasing the potential for enhanced antiviral activity through chemical modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at the C3 position of the indole core enhance interaction with the hydrophobic cavity near the integrase active site. For example, introducing halogenated benzene rings at this position improved binding affinity and inhibitory potency .

Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase

CompoundIC50 (μM)Notes
This compound32.37Parent compound
Compound 312.41High activity; optimized structure
Compound 20a0.13Best performance; significant structural modification

Binding Mode Analysis

Molecular docking studies indicated that the indole core and carboxyl group of the compound chelate two Mg²⁺ ions within the active site of integrase. This interaction is crucial for inhibiting the enzyme's function and preventing viral replication . Additionally, π–π stacking interactions with viral DNA were observed, further stabilizing the binding of these compounds to integrase.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid?

A multistep synthesis is typically employed, starting with indole-2-carboxylic acid derivatives. Key steps include:

  • Coupling reactions : Use of reagents like EDCI or HOBt for introducing the methylsulfamoyl ethyl group at the 5-position of the indole core.
  • Protective strategies : Ethyl ester protection of the carboxylic acid group to prevent side reactions during functionalization (e.g., ethyl ester intermediates as in ).
  • Purification : Column chromatography (silica gel) or recrystallization from DMF/acetic acid mixtures to isolate the final product .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Spectroscopic methods : 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} to verify substituent positions and purity (e.g., indole proton shifts at δ 7.0–7.8 ppm) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., observed [M+H]+^+ peaks matching theoretical values) .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, face shields, and safety glasses compliant with NIOSH or EN 166 standards .
  • Respiratory protection : Use P95 filters if airborne particulates are generated during synthesis .
  • Waste disposal : Neutralize acidic byproducts before disposal and avoid release into drainage systems .

Q. What physicochemical properties are critical for experimental design?

  • Predicted properties : Acidic pKa (~4.09) due to the carboxylic acid group, influencing solubility in aqueous buffers .
  • Stability : Stable under inert atmospheres (N2_2 or Ar) but sensitive to prolonged light exposure; store at –20°C in amber vials .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance reaction rates .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Temperature control : Maintain reactions at 60–80°C to balance kinetics and side-product formation .

Q. What methodologies are used to evaluate its biological activity in coagulation studies?

  • FXIa inhibition assays : Measure IC50_{50} values using chromogenic substrates (e.g., BIOPHEN CS-21) in 96-well plates .
  • aPTT clotting assays : Quantify anticoagulant activity via automated coagulation analyzers .

Q. How can computational modeling predict target interactions?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to Factor XIa’s active site, incorporating the compound’s pKa and logP values (~1.41 g/cm3^3 density predicted) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. What structure-activity relationship (SAR) insights are derived from analogs?

  • Substituent effects : Compare methylsulfamoyl ethyl (target compound) with trifluoromethyl (IC50_{50} ~0.5 µM in ) or boronate esters (e.g., 5-chloro-7-boronate derivatives in ).
  • Core modifications : Replace indole with benzofuran to assess scaffold flexibility (e.g., 5-benzofuran analogs in ).

Q. How is metabolic stability assessed in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. What strategies improve in vivo pharmacokinetics?

  • Prodrug approaches : Convert carboxylic acid to ethyl esters for enhanced oral bioavailability (e.g., ethyl ester derivatives in ).
  • Formulation : Use PEGylated nanoparticles to improve solubility and half-life in rodent models .

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H14N2O4S/c1-13-19(17,18)5-4-8-2-3-10-9(6-8)7-11(14-10)12(15)16/h2-3,6-7,13-14H,4-5H2,1H3,(H,15,16)

InChI Key

MTEXQZAPESTQQQ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

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